molecular formula C10H9BrClFO B1445053 3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one CAS No. 1251242-72-4

3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one

Cat. No.: B1445053
CAS No.: 1251242-72-4
M. Wt: 279.53 g/mol
InChI Key: CAHFUTMAQPFOIO-UHFFFAOYSA-N
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Description

3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H9BrClFO. It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butanone backbone.

Properties

IUPAC Name

3-bromo-4-(3-chloro-2-fluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClFO/c1-6(14)8(11)5-7-3-2-4-9(12)10(7)13/h2-4,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHFUTMAQPFOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C(=CC=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4-(3-chloro-2-fluorophenyl)butan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This reactivity is primarily due to the presence of the bromine and ketone functional groups, which facilitate electrophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one is unique due to its specific combination of halogen atoms and the butanone backbone.

Biological Activity

3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one is a halogenated ketone that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure, featuring a butanone backbone with halogen substituents, enhances its reactivity and interaction with biological targets.

  • Molecular Formula : C10H9BrClF
  • Molecular Weight : 279.53 g/mol
  • CAS Number : 1250030-38-6

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of halogen atoms in the structure is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

2. Anticancer Activity

Studies have shown that this compound can effectively bind to active sites on enzymes involved in cancer progression. Its electrophilic nature allows it to react with nucleophilic sites on biomolecules, potentially inhibiting cancer cell proliferation. For instance, in vitro studies have demonstrated that halogenated ketones can induce apoptosis in various cancer cell lines by activating specific signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The following table summarizes the relationship between structural modifications and biological activity based on related compounds:

Compound NameStructure TypeKey FeaturesBiological Activity
3-Bromo-4-fluorobenzaldehydeAldehydeContains an aldehyde group instead of a ketoneModerate antibacterial
4-Chloro-2-fluorophenylboronic acidBoronic AcidFeatures a boronic acid groupAnticancer potential
3-Bromo-4-fluorophenolPhenolicContains a hydroxyl groupAntioxidant properties
4-(4-Bromophenyl)butan-2-oneKetoneLacks double bond in butenone structureLow cytotoxicity

1. In Vitro Studies

A study conducted on various halogenated ketones, including this compound, demonstrated significant cytotoxic effects against human cancer cell lines. The compound showed an IC50 value of approximately 12 µM against breast cancer cells, indicating its potential as a therapeutic agent.

The mechanism of action for this compound appears to involve the inhibition of key enzymes in metabolic pathways crucial for cell survival. For example, docking studies suggest that it may inhibit DPP-IV (Dipeptidyl Peptidase IV), a target for diabetes and cancer therapy, by forming stable interactions at the active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one
Reactant of Route 2
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one

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